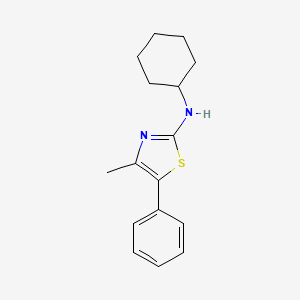
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is a halogenated imidazole derivative. This compound is characterized by the presence of three bromine atoms attached to the imidazole ring and an additional bromomethyl group. Halogenated imidazoles, including this compound, are known for their diverse applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole typically involves the bromination of imidazole derivatives. One common method is the bromination of imidazole using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Metal-Halogen Exchange: The bromine atoms can be exchanged with metals such as lithium in the presence of suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Metal-Halogen Exchange: Reagents like n-butyl-lithium in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized imidazole compounds.
Reduction Products: Reduced imidazole derivatives.
Metal-Halogen Exchange Products: Metal-substituted imidazole compounds.
Aplicaciones Científicas De Investigación
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other halogenated imidazole derivatives and quaternary salts.
Biology: Exhibits insecticidal, parasiticidal, acaricidal, and herbicidal activities.
Industry: Used as a fire-retardant agent and in the production of high-density ionic liquids.
Mecanismo De Acción
The mechanism of action of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole involves its interaction with biological targets through halogen bonding and other non-covalent interactions. The bromine atoms play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. The pathways involved include inhibition of enzymatic activities and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the bromomethyl group but shares similar halogenation patterns.
2,4,5-Tribromo-1-methylimidazole: Contains a methyl group instead of a bromomethyl group.
2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole: Contains a 4-chlorobenzoyl group instead of a bromomethyl group.
Uniqueness
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6595-58-0 |
|---|---|
Fórmula molecular |
C4H2Br4N2 |
Peso molecular |
397.69 g/mol |
Nombre IUPAC |
2,4,5-tribromo-1-(bromomethyl)imidazole |
InChI |
InChI=1S/C4H2Br4N2/c5-1-10-3(7)2(6)9-4(10)8/h1H2 |
Clave InChI |
NQAXUNGCVYBLEU-UHFFFAOYSA-N |
SMILES canónico |
C(N1C(=C(N=C1Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


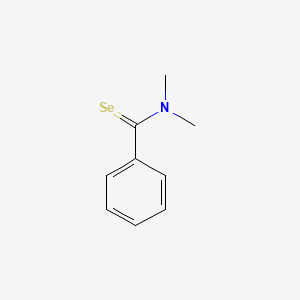
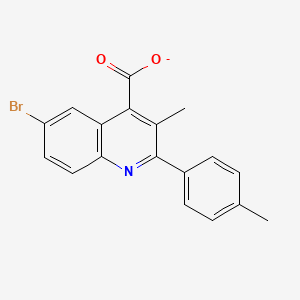
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)

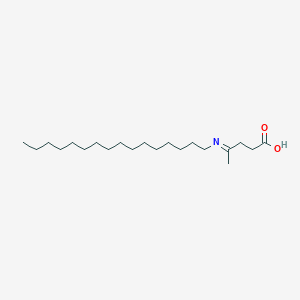
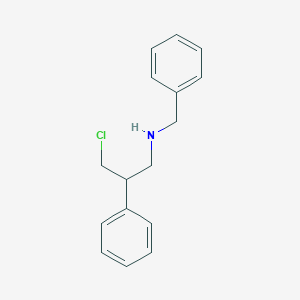



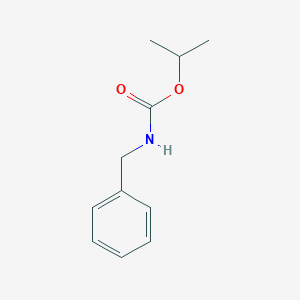

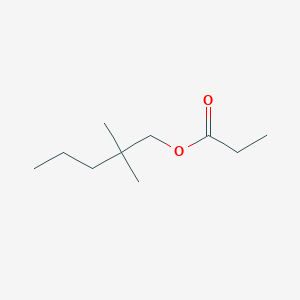
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
